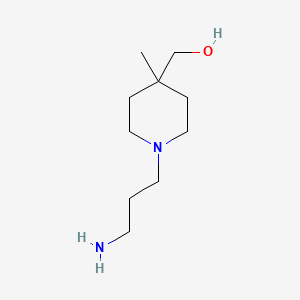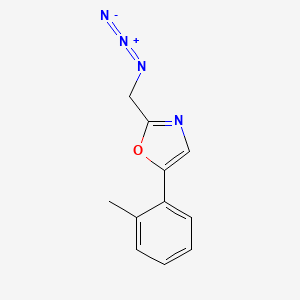
2-(Azidomethyl)-5-(o-tolyl)oxazole
Descripción general
Descripción
2-(Azidomethyl)-5-(o-tolyl)oxazole is an organic compound that features an azide group attached to a methyl group, which is further connected to an oxazole ring substituted with an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(o-tolyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions. For instance, a halomethyl oxazole derivative can be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of the azide group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-5-(o-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-5-(o-tolyl)oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-5-(o-tolyl)oxazole largely depends on the specific reactions it undergoes. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(Azidomethyl)-5-(p-tolyl)oxazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(Azidomethyl)-5-(m-tolyl)oxazole: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
2-(Azidomethyl)-5-(o-tolyl)oxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its meta and para counterparts.
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHVBFRDEQZMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


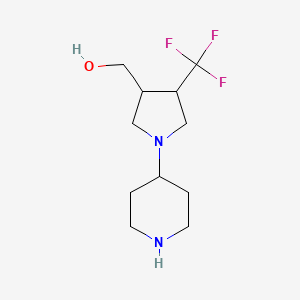
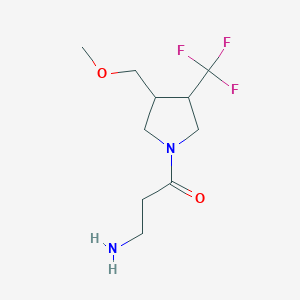
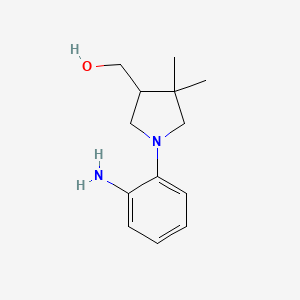
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
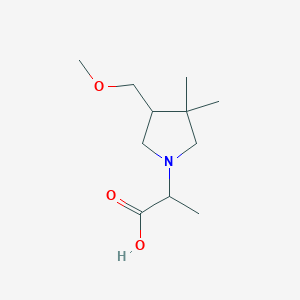
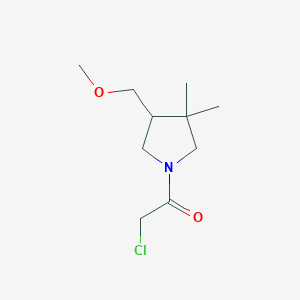
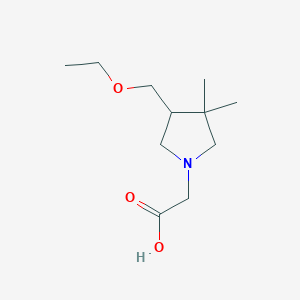
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)

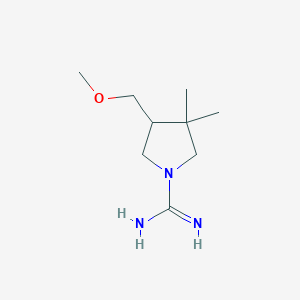
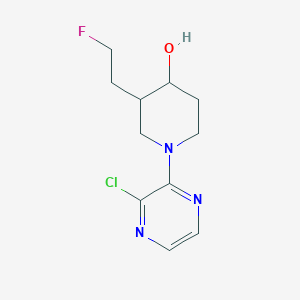
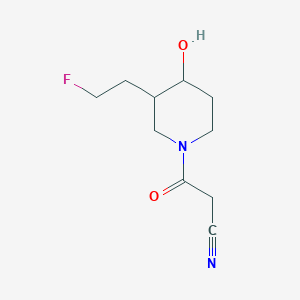
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
